![molecular formula C19H15ClN2O2 B11191329 5-(4-chlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione](/img/structure/B11191329.png)
5-(4-chlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione
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Overview
Description
- Its molecular formula is C15H12ClN3O2.
- The compound features a fused cyclohexane and benzimidazole ring system, with a chlorophenyl substituent.
- It exhibits interesting pharmacological properties and has been studied for various applications.
5-(4-chlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione: , is a chemical compound.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
The compound 5-(4-chlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione is a novel synthetic molecule that has garnered attention in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, alongside detailed research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H15ClN2O2, with a molecular weight of approximately 338.79 g/mol. The structure includes a benzimidazole moiety, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have demonstrated that compounds with benzimidazole derivatives exhibit significant antitumor activity. Specifically, research indicates that the compound can inhibit cell proliferation in various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Assay Type |
---|---|---|---|
Compound 5 | A549 | 2.12 ± 0.21 | 2D |
Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |
Compound 8 | NCI-H358 | 6.75 ± 0.19 | 2D |
Compound 15 | A549 | Non-active | 3D |
The compounds were tested using MTS cytotoxicity and BrdU proliferation assays in both two-dimensional (2D) and three-dimensional (3D) cell culture systems. Notably, compounds with chlorine substitutions exhibited enhanced activity against lung cancer cell lines compared to their non-substituted counterparts .
Antimicrobial Activity
The antimicrobial potential of the compound was evaluated against various bacterial strains using broth microdilution methods. The results indicated promising activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.
Table 2: Antimicrobial Activity Profile
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Study on Antitumor Efficacy
In a detailed study published in Compounds, researchers synthesized various derivatives of benzimidazole and evaluated their antitumor efficacy on human lung cancer cell lines. The study highlighted that compounds with structural modifications, particularly those incorporating chlorophenyl groups, exhibited superior antitumor properties compared to other derivatives .
Investigation of Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed low cytotoxicity towards human fibroblast cells, suggesting a favorable therapeutic index for further development .
Properties
Molecular Formula |
C19H15ClN2O2 |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-(4-chlorophenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C19H15ClN2O2/c20-13-7-5-11(6-8-13)12-9-16(23)18(17(24)10-12)19-21-14-3-1-2-4-15(14)22-19/h1-8,12,23H,9-10H2,(H,21,22) |
InChI Key |
KPQWAKABYVXTAV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C2=NC3=CC=CC=C3N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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